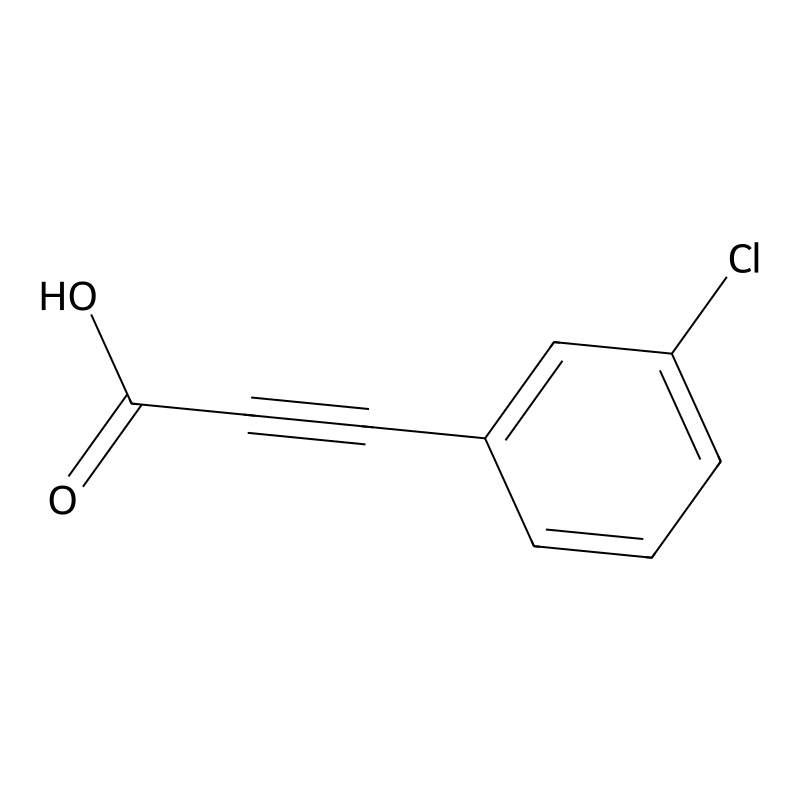3-(3-Chlorophenyl)propiolic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
3-(3-Chlorophenyl)propiolic acid is an organic compound with the chemical formula C₉H₅ClO₂. It features a propiolic acid structure, characterized by the presence of a chlorophenyl group at the 3-position of the carbon chain. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis:
-(3-Chlorophenyl)propiolic acid has been synthesized through various methods, including the Sonogashira reaction, a palladium-catalyzed coupling reaction between terminal alkynes and aryl or vinyl halides. This method offers advantages like high regioselectivity and functional group tolerance, making it a preferred approach for obtaining this compound.
Biological Activity:
Research suggests that 3-(3-chlorophenyl)propiolic acid exhibits diverse biological activities, including:
Antimicrobial activity
Studies have shown that this compound possesses antibacterial and antifungal properties. [, ] It demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal species like Candida albicans.
Antioxidant activity
Research suggests potential antioxidant properties of 3-(3-chlorophenyl)propiolic acid. Studies have shown its ability to scavenge free radicals, which are associated with oxidative stress and various diseases. []
Enzyme inhibition
This compound has been investigated for its potential to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease and other neurodegenerative disorders. [] However, further research is needed to determine its efficacy and safety in this context.
- Decarboxylation: Under certain conditions, this compound can lose a carbon dioxide molecule, resulting in the formation of a simpler alkene.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to a variety of derivatives.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 3-(3-Chlorophenyl)propiolic acid exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential anti-inflammatory and analgesic effects. Additionally, its derivatives may possess antimicrobial properties, making it a candidate for further pharmacological investigations.
Several synthesis methods for 3-(3-Chlorophenyl)propiolic acid have been documented:
- Sonogashira Reaction: This palladium-catalyzed coupling reaction allows for the formation of alkynes from aryl halides and terminal alkynes.
- Malonic Ester Synthesis: Utilizing benzyl chloride derivatives and malonic esters under basic conditions can yield 3-(3-Chlorophenyl)propiolic acid through hydrolysis and decarboxylation steps .
- Direct Halogenation: Chlorination of phenylpropiolic acid can also produce this compound.
These methods demonstrate various approaches to synthesizing 3-(3-Chlorophenyl)propiolic acid, each with its own advantages and limitations.
The applications of 3-(3-Chlorophenyl)propiolic acid span multiple domains:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
- Material Science: Its unique structural properties make it suitable for creating specialized materials or polymers.
- Agricultural Chemistry: Potential use in developing herbicides or fungicides owing to its biological properties.
Several compounds share structural similarities with 3-(3-Chlorophenyl)propiolic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 3-(4-Chlorophenyl)propiolic acid | C₉H₅ClO₂ | Has a para-chloro substitution; potential different reactivity. |
| 4-(4-Chlorophenyl)propiolic acid | C₉H₅ClO₂ | Similar structure but with a different substitution pattern. |
| 2-(3-Chlorophenyl)propanoic acid | C₉H₉ClO₂ | Contains a propanoic structure instead of propiolic; different reactivity profile. |
The uniqueness of 3-(3-Chlorophenyl)propiolic acid lies in its specific chlorination pattern and the presence of the propiolic functional group, which influences its reactivity and biological activity compared to these similar compounds.








